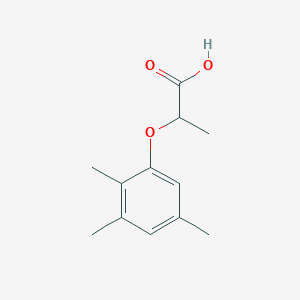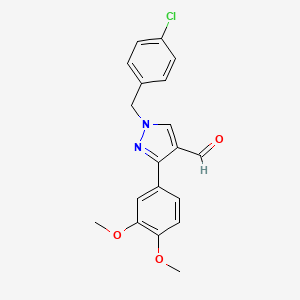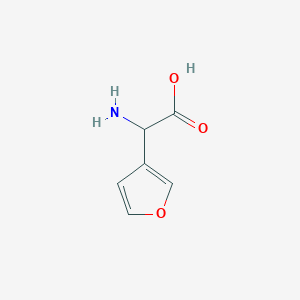
2-Amino-2-(furan-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-2-(furan-3-yl)acetic acid” is a compound with the molecular formula C6H7NO3 . It has a molecular weight of 141.12 g/mol . The IUPAC name for this compound is 2-amino-2-(furan-2-yl)acetic acid .
Molecular Structure Analysis
The molecular structure of “2-Amino-2-(furan-3-yl)acetic acid” includes a furan ring attached to an acetic acid moiety with an amino group . The compound has a complexity of 137 as computed by Cactvs 3.4.8.18 .
Physical And Chemical Properties Analysis
“2-Amino-2-(furan-3-yl)acetic acid” has several computed properties. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . Its Rotatable Bond Count is 2 . The compound has an Exact Mass and Monoisotopic Mass of 141.042593085 g/mol . Its Topological Polar Surface Area is 76.5 Ų .
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Applications
2-Amino-2-(furan-3-yl)acetic acid: has been studied for its potential in creating novel antibacterial agents. The furan ring, a component of this compound, is known to exhibit a wide range of biological activities, including antibacterial properties . Researchers have synthesized various furan derivatives to combat microbial resistance, which is a growing global issue due to the ineffectiveness of currently available antimicrobial medicines .
Material Science
In material science, 2-Amino-2-(furan-3-yl)acetic acid can be utilized in the synthesis of polymers and co-polymers. Its furan moiety can be incorporated into polymer chains to impart unique characteristics like thermal stability and chemical resistance, making it valuable for industrial applications .
Food Industry
The furan derivatives, including 2-Amino-2-(furan-3-yl)acetic acid , are significant in the food industry. They are known to contribute to the aroma of cooked foods, and their presence is indicative of certain Maillard reactions that occur during food processing . This compound can be used as a flavoring agent or a marker for food quality control.
Environmental Science
In environmental science, 2-Amino-2-(furan-3-yl)acetic acid and its derivatives can be part of studies related to environmental pollutants. Furan compounds are often analyzed for their potential toxicity and environmental impact. This compound could be used in the development of sensors or assays for detecting furan derivatives in environmental samples .
Analytical Chemistry
This compound is relevant in analytical chemistry, where it can be used as a standard or reagent in chromatographic methods and spectroscopic analyses. Its well-defined structure and properties allow for its use in method development and validation, particularly in the identification and quantification of furan derivatives in various samples .
Biochemistry Research
In biochemistry research, 2-Amino-2-(furan-3-yl)acetic acid is of interest due to its potential biological activity. It can be used in enzyme studies, receptor-ligand interactions, and as a building block for more complex biochemical compounds. Its role in metabolic pathways and as a precursor to bioactive molecules is also a subject of investigation .
Safety And Hazards
Direcciones Futuras
While specific future directions for “2-Amino-2-(furan-3-yl)acetic acid” are not mentioned in the literature, furan derivatives are being explored for various applications. For instance, furan platform chemicals are being studied for their potential use beyond fuels and plastics . Additionally, furan-based derivatives have been evaluated for their cytotoxic activity .
Propiedades
IUPAC Name |
2-amino-2-(furan-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,7H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRLXLPRSSHTCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404300 |
Source


|
| Record name | 2-amino-2-(furan-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(furan-3-yl)acetic acid | |
CAS RN |
53845-43-5 |
Source


|
| Record name | 2-amino-2-(furan-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




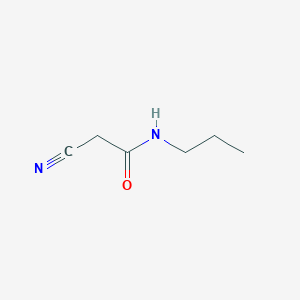
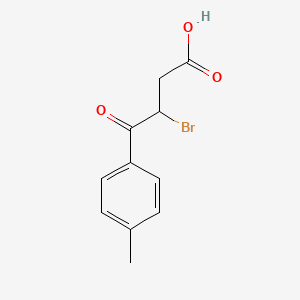
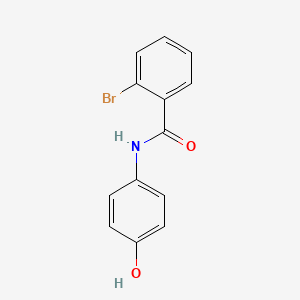
![6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275008.png)
![3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1275009.png)
